molecular formula C26H30O6 B14269356 1,1'-[1,4-Phenylenebis(oxyethane-2,1-diyloxymethylene)]bis(4-methoxybenzene) CAS No. 138569-84-3

1,1'-[1,4-Phenylenebis(oxyethane-2,1-diyloxymethylene)]bis(4-methoxybenzene)

Cat. No.: B14269356
CAS No.: 138569-84-3
M. Wt: 438.5 g/mol
InChI Key: YRCBRECHFUSFQA-UHFFFAOYSA-N
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Description

1,1’-[1,4-Phenylenebis(oxyethane-2,1-diyloxymethylene)]bis(4-methoxybenzene) is an organic compound with the molecular formula C26H30O6 It is a complex molecule featuring a central phenylene group connected to two methoxybenzene groups via oxyethane linkages

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1’-[1,4-Phenylenebis(oxyethane-2,1-diyloxymethylene)]bis(4-methoxybenzene) typically involves the following steps:

    Starting Materials: The synthesis begins with 1,4-dihydroxybenzene and 4-methoxybenzyl chloride.

    Etherification: The 1,4-dihydroxybenzene undergoes etherification with 4-methoxybenzyl chloride in the presence of a base such as potassium carbonate to form the intermediate compound.

    Linkage Formation: The intermediate is then reacted with ethylene glycol under acidic conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1,1’-[1,4-Phenylenebis(oxyethane-2,1-diyloxymethylene)]bis(4-methoxybenzene) can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinones.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the methoxy groups to hydroxyl groups.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium catalyst.

    Substitution: Nitric acid for nitration, bromine for bromination.

Major Products

    Oxidation: Quinones.

    Reduction: Hydroxylated derivatives.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

1,1’-[1,4-Phenylenebis(oxyethane-2,1-diyloxymethylene)]bis(4-methoxybenzene) has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

    Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.

    Industry: Utilized in the production of advanced materials such as polymers and liquid crystals.

Mechanism of Action

The mechanism of action of 1,1’-[1,4-Phenylenebis(oxyethane-2,1-diyloxymethylene)]bis(4-methoxybenzene) involves its interaction with specific molecular targets. The compound can form hydrogen bonds and π-π interactions with various biomolecules, affecting their structure and function. These interactions can lead to changes in cellular processes, such as enzyme inhibition or activation, and can influence the compound’s bioactivity.

Comparison with Similar Compounds

Similar Compounds

    1,1’-[1,4-Phenylenebis(oxyethane-2,1-diyloxymethylene)]bis(4-hydroxybenzene): Similar structure but with hydroxyl groups instead of methoxy groups.

    1,1’-[1,4-Phenylenebis(oxyethane-2,1-diyloxymethylene)]bis(4-chlorobenzene): Similar structure but with chlorine atoms instead of methoxy groups.

Uniqueness

1,1’-[1,4-Phenylenebis(oxyethane-2,1-diyloxymethylene)]bis(4-methoxybenzene) is unique due to its specific combination of methoxy groups and oxyethane linkages, which confer distinct chemical and physical properties. These properties make it suitable for specialized applications in materials science and medicinal chemistry.

Properties

CAS No.

138569-84-3

Molecular Formula

C26H30O6

Molecular Weight

438.5 g/mol

IUPAC Name

1,4-bis[2-[(4-methoxyphenyl)methoxy]ethoxy]benzene

InChI

InChI=1S/C26H30O6/c1-27-23-7-3-21(4-8-23)19-29-15-17-31-25-11-13-26(14-12-25)32-18-16-30-20-22-5-9-24(28-2)10-6-22/h3-14H,15-20H2,1-2H3

InChI Key

YRCBRECHFUSFQA-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)COCCOC2=CC=C(C=C2)OCCOCC3=CC=C(C=C3)OC

Origin of Product

United States

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